PC Biotin-PEG3-alkyne

描述

Significance of Bioorthogonal Chemistry in Molecular and Cellular Studies

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. uochb.czacs.org These reactions are characterized by their high specificity, rapid kinetics, and the use of functional groups not naturally found in biological systems, such as azides and alkynes. acs.org This chemical orthogonality allows scientists to "click" together molecules in complex cellular environments, enabling the tracking, imaging, and manipulation of biomolecules like proteins, nucleic acids, and glycans in real-time. acs.orgnih.govnih.gov

The ability to perform these reactions in living cells and organisms has revolutionized our understanding of cellular organization and function. nih.govresearchgate.net Bioorthogonal chemistry provides a powerful platform for a wide range of applications, from labeling specific proteins to understand their localization and trafficking, to identifying post-translational modifications, and even for targeted drug delivery. nih.gov These techniques hold immense promise for advancing basic research and have potential applications in personalized medicine and precision therapies. nih.govresearchgate.net

Evolution of Biotinylation Reagents with Cleavable Linkers

Biotinylation, the process of attaching biotin (B1667282) to other molecules, is a cornerstone technique in molecular biology, largely due to the extraordinarily strong and specific interaction between biotin and proteins like avidin (B1170675) and streptavidin. thermofisher.com This high-affinity bond has been widely exploited for the detection, purification, and immobilization of proteins and other biomolecules. thermofisher.com However, the very strength of the biotin-avidin interaction, one of the strongest non-covalent bonds known, presents a significant challenge: the harsh, denaturing conditions often required to break this bond can damage the isolated biomolecules, limiting downstream applications. nih.govpnas.org

To overcome this limitation, researchers developed biotinylation reagents with cleavable linkers. thermofisher.com These linkers are designed to be broken under specific, mild conditions, allowing for the gentle release of the captured molecule from the avidin-biotin complex. iris-biotech.de Early versions of these reagents often incorporated disulfide bonds, which could be cleaved using reducing agents. thermofisher.com Over time, the repertoire of cleavable linkers expanded to include acid-cleavable, and more recently, photocleavable options. nih.govacs.org Photocleavable linkers are particularly advantageous as they allow for the release of biomolecules using light, a reagent-free and non-invasive trigger. nih.govsigmaaldrich.com This evolution has greatly enhanced the versatility of biotin-based affinity purification, enabling the isolation of proteins and their binding partners in their native state for subsequent analyses like mass spectrometry. nih.govnih.gov

Overview of PC Biotin-PEG3-Alkyne as a Photoactivatable Click Chemistry Reagent

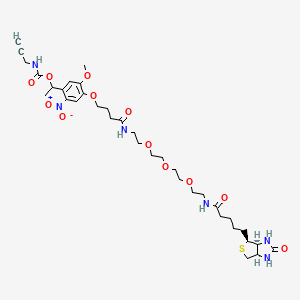

This compound is a prime example of the new generation of advanced biotinylation reagents. It is specifically designed to be used in conjunction with click chemistry, a set of bioorthogonal reactions that enable the efficient and specific covalent linkage of two molecules. precisepeg.commedchemexpress.com The key features of this reagent are its three functional components:

A Photocleavable (PC) Biotin Moiety: This part of the molecule contains the biotin tag linked via a photolabile group, often a nitrobenzyl-based linker. nih.govbroadpharm.com This allows for the strong capture of the biotinylated target by streptavidin-coated supports. Subsequent exposure to near-UV light (around 365 nm) cleaves the linker, releasing the captured biomolecule under mild, reagent-free conditions. sigmaaldrich.combroadpharm.com This process is rapid and highly efficient, often achieving over 90% release in minutes. nih.govsigmaaldrich.com

An Alkyne Group: This terminal functional group is the "click" handle of the molecule. It can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules that have been metabolically or chemically tagged with an azide (B81097) group. medchemexpress.commdpi.com This allows for the precise labeling of target biomolecules within a complex mixture. nih.gov

A PEG3 Spacer: This component links the photocleavable biotin to the alkyne group.

The combination of these features makes this compound a powerful tool for modern proteomics and chemical biology. medchemexpress.comaobious.com It enables researchers to first label an azide-modified biomolecule of interest via a click reaction, then enrich this target using the strong biotin-streptavidin interaction, and finally, release the purified biomolecule in its unmodified form for further study by simply shining a light on it. biosynth.com

Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Design

The Polyethylene Glycol (PEG) spacer is a crucial design element in many bioconjugation reagents, including this compound. thermofisher.comchempep.com A PEG spacer is a flexible chain composed of repeating ethylene (B1197577) glycol units. thermofisher.com In this specific reagent, the "PEG3" designation indicates a chain of three such units. medchemexpress.com The inclusion of this spacer serves several important functions:

Reduced Steric Hindrance: The flexible and extended nature of the PEG chain acts as a spacer arm, physically separating the biotin from the labeled biomolecule. thermofisher.comnih.gov This increased distance minimizes steric hindrance, ensuring that the biotin remains accessible for efficient binding to the deep pocket of the streptavidin protein. lumiprobe.com

Enhanced Biocompatibility: PEG is known to be non-toxic and non-immunogenic. thermofisher.comchempep.com Its presence can help to prevent the aggregation of labeled proteins and reduce potential immune responses, making it ideal for applications in living cells. thermofisher.comaxispharm.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1869922-24-6 | biosynth.comsigmaaldrich.comprecisepeg.combroadpharm.comaobious.comsigmaaldrich.com |

| Molecular Formula | C35H52N6O12S | biosynth.comsigmaaldrich.comprecisepeg.combroadpharm.comaobious.com |

| Molecular Weight | 780.89 g/mol | sigmaaldrich.comprecisepeg.comaobious.comsigmaaldrich.com |

| Purity | >95% | precisepeg.combroadpharm.com |

| Storage Condition | -20°C | sigmaaldrich.combroadpharm.com |

Table 2: Functional Components of this compound and Their Roles

| Component | Function | Key Feature | Source(s) |

| Photocleavable (PC) Biotin | Affinity capture and release | Allows for strong binding to streptavidin and subsequent release with near-UV light (~365 nm). | nih.govsigmaaldrich.combroadpharm.com |

| Alkyne Group | Bioorthogonal ligation | Reacts specifically with azide-modified molecules via CuAAC "click" chemistry. | precisepeg.commedchemexpress.comnih.gov |

| PEG3 Spacer | Enhances biophysical properties | Increases water solubility, reduces steric hindrance, and improves biocompatibility. | broadpharm.comthermofisher.comaxispharm.com |

Structure

2D Structure

属性

IUPAC Name |

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-prop-2-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHZIAGPIYYJMG-MJUSKHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N6O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design Principles and Synthesis Strategies of Pc Biotin Peg3 Alkyne

Modular Architecture of the Compound: Biotin (B1667282) Moiety, PEG3 Spacer, Photocleavable Linker, and Alkyne Handle

The efficacy of PC Biotin-PEG3-Alkyne stems from its carefully designed modular structure, where each component serves a distinct purpose.

Biotin Moiety: Biotin, also known as vitamin H, exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins (Ka=1015M-1). thermofisher.com This high-affinity binding is widely exploited for purification, detection, and immobilization of biotinylated molecules. thermofisher.com In the context of this compound, the biotin group serves as a powerful targeting or anchoring module.

PEG3 Spacer: The compound incorporates a three-unit polyethylene (B3416737) glycol (PEG) spacer. PEG linkers are known to increase the hydrophilicity and solubility of the molecules to which they are attached. thermofisher.combroadpharm.com This is particularly advantageous in biological systems, preventing aggregation of labeled proteins and improving their stability in aqueous environments. thermofisher.com The PEG spacer also provides a flexible, defined-length arm that reduces steric hindrance between the biotin moiety and the conjugated biomolecule, ensuring that both can interact effectively with their respective partners. sigmaaldrich.com

Photocleavable (PC) Linker: A key feature of this compound is the photocleavable linker, which allows for the controlled release of the conjugated molecule upon exposure to light. broadpharm.com These linkers are typically designed to be stable under normal conditions but undergo rapid cleavage when irradiated with light of a specific wavelength, often in the near-UV range (e.g., 365 nm). nih.govbiosearchtech.com Common photocleavable moieties include ortho-nitrobenzyl (oNB) or coumarin-based derivatives. nih.govuw.edu This "on-demand" release mechanism is highly valuable for applications requiring precise temporal and spatial control over the delivery or activation of a biomolecule. acs.org

Alkyne Handle: The terminal alkyne group is a versatile functional handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.comaxispharm.com This reaction is highly efficient, selective, and biocompatible, allowing for the formation of a stable triazole linkage with azide-modified molecules under mild conditions. windows.netborenpharm.comnih.gov The alkyne group thus enables the straightforward and specific conjugation of the PC Biotin-PEG3 moiety to a wide range of biomolecules, nanoparticles, or surfaces that have been functionalized with an azide (B81097) group. axispharm.comchemondis.com

General Approaches to the Synthesis of Biotin-PEG-Alkyne Conjugates

The synthesis of complex heterobifunctional linkers like this compound involves a series of strategic chemical reactions to sequentially assemble the different modules.

Coupling Reactions for Biotin Derivatives and PEG Chains

The conjugation of biotin to a PEG chain is a fundamental step in the synthesis. This is typically achieved by forming a stable amide bond.

Amine-Reactive Biotinylation: A common strategy involves using an activated derivative of biotin, such as a biotin-N-hydroxysuccinimide (NHS) ester, which reacts readily with a PEG chain containing a terminal primary amine group. broadpharm.comthermofisher.com The reaction proceeds efficiently at a pH of 7-9 to form a stable amide linkage. broadpharm.com

Carbodiimide (B86325) Chemistry: Alternatively, if the PEG chain has a terminal amine and the biotin derivative has a carboxylic acid (like the valeric acid side chain of biotin itself), a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the amide bond formation. thermofisher.com This reaction is typically performed in an acidic pH range (4.5-5.5) and often includes NHS to improve efficiency and create a more stable amine-reactive intermediate. thermofisher.com

The PEG chain itself can be synthesized with a specific number of ethylene (B1197577) glycol units to ensure a defined length and low polydispersity, which is crucial for creating well-defined bioconjugates. nih.gov

Introduction of the Alkyne Functional Group

The terminal alkyne group is introduced to enable click chemistry reactions.

Starting with an Alkyne-Containing Initiator: One synthetic route for creating an alkyne-terminated PEG chain is to use an initiator containing a protected alkyne group, such as trimethylsilyl-2-propargyl alcohol, for the ring-opening polymerization of ethylene oxide. nih.gov The protecting group (e.g., trimethylsilyl) can be removed under mild conditions after polymerization to expose the terminal alkyne. nih.gov

Post-Polymerization Modification: An alternative method involves modifying a pre-existing PEG chain. For example, a PEG chain with a terminal hydroxyl group can be reacted with a molecule containing both an alkyne and a reactive group that can couple to the hydroxyl, such as propargyl bromide or a tosylated propargyl derivative. axispharm.comnih.gov

Strategies for Incorporating Photocleavable Moieties

Incorporating a photocleavable linker adds a layer of complexity to the synthesis, requiring careful planning to ensure the correct placement and reactivity of the functional groups.

Building Blocks Approach: A common strategy is to synthesize the photocleavable linker as a separate building block with two different reactive ends. For instance, an ortho-nitrobenzyl derivative could be synthesized with a carboxylic acid on one side and a protected alcohol on the other. This allows for sequential coupling, first to the biotin-PEG component (e.g., via the carboxylic acid reacting with an amine-terminated PEG) and then, after deprotection, to the alkyne-containing part.

Light-Sensitive Caging: The photocleavable group, often referred to as a "photocage," is designed to mask a payload through a covalent bond that breaks upon light stimulation. nih.gov Ortho-nitrobenzyl (oNB) and coumarin (B35378) derivatives are frequently used for this purpose. nih.govuw.edu The synthesis involves conjugating these photo-responsive moieties into the linker backbone, often between the PEG spacer and one of the terminal functional groups. The specific chemistry depends on the chosen photocleavable unit and the functional groups available on the PEG and alkyne components. For example, a photocleavable linker with an activated ester can be reacted with an amine-functionalized PEG chain. uw.edu

Characterization Methodologies for Conjugate Integrity and Functional Group Validation

After synthesis, it is crucial to verify the chemical structure, purity, and functionality of the this compound conjugate. A combination of analytical techniques is employed for this purpose.

| Analytical Technique | Purpose | Key Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the presence of all key moieties. | 1H and 13C NMR spectra provide detailed information about the chemical environment of protons and carbons, respectively. This allows for the verification of the biotin structure, the repeating units of the PEG chain, the characteristic signals of the photocleavable linker, and the presence of the terminal alkyne proton. acs.orgresearchgate.net |

| Mass Spectrometry (MS) | To determine the exact molecular weight of the final compound and confirm its elemental composition. | High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio, confirming that the synthesized molecule has the expected molecular formula (C₃₅H₅₂N₆O₁₂S for this compound). nih.govprecisepeg.com This is a critical step for verifying the success of the multi-step synthesis. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. | HPLC separates the product from any starting materials, intermediates, or side products. By using a detector (e.g., UV-Vis or MS), the purity can be quantified, often aiming for >95% for use in sensitive biological applications. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of specific functional groups. | FTIR can detect the characteristic vibrational frequencies of key bonds, such as the C=O stretch in the amide and ester groups, the C-O-C stretch of the PEG ether linkages, the N-O stretch of the nitro group in an oNB linker, and the C≡C stretch of the alkyne. acs.org |

| Functional Assays | To validate the activity of the terminal groups. | A functional assay can be performed to confirm the binding of the biotin moiety to streptavidin, for example, using a competitive displacement assay like the HABA assay. nih.gov The reactivity of the alkyne can be confirmed by performing a model click reaction with an azide-containing fluorescent dye and analyzing the product. The photocleavage can be tested by exposing the compound to UV light and monitoring the cleavage by HPLC or MS. uc.pt |

Mechanistic Foundations of Pc Biotin Peg3 Alkyne Reactivity

PC Biotin-PEG3-Alkyne is a molecule designed for specific, controlled chemical reactions. medchemexpress.comchemondis.com It incorporates three key functional components: a biotin (B1667282) moiety for affinity-based purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a terminal alkyne group for "click" chemistry reactions. broadpharm.comcd-bioparticles.net A crucial feature is its photocleavable (PC) linker, which allows for the release of conjugated molecules upon light exposure. medchemexpress.comaxispharm.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Principles

The terminal alkyne group of this compound is primed for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.comchemondis.comechemi.com This reaction facilitates the covalent linkage of the alkyne with an azide-containing molecule to form a stable 1,2,3-triazole ring. echemi.comnih.govatdbio.com The reaction is renowned for its high efficiency, selectivity, and mild reaction conditions, making it suitable for biological applications. echemi.comnih.govnih.gov

The catalytic cycle of CuAAC involves the copper(I) ion, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govnih.gov The copper(I) species coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. atdbio.comacs.org This intermediate then reacts with the azide (B81097) in a stepwise manner, leading to the formation of a six-membered copper-containing ring that ultimately rearranges to the stable triazole product and regenerates the copper(I) catalyst. echemi.comacs.org

Reaction Kinetics and Optimization in Biological Milieus

The kinetics of CuAAC are a significant advantage, with reactions often proceeding rapidly to completion. acs.org However, in biological environments, the presence of various potential coordinating species can sequester the copper catalyst, potentially slowing the reaction. nih.gov To counteract this, several optimization strategies are employed.

The use of accelerating ligands is a primary approach to enhance reaction rates and maintain the catalytic activity of copper(I). nih.govnih.gov Additionally, factors such as reactant concentration and temperature can be modulated to optimize the reaction, although significant temperature increases are often incompatible with biological systems. nih.govacs.org

Ligand Effects on CuAAC Efficiency and Biocompatibility

Ligands play a dual role in CuAAC, not only accelerating the reaction but also enhancing the biocompatibility of the copper catalyst. nih.govbiorxiv.org Copper ions can be toxic to cells, but chelating ligands can mitigate this toxicity by stabilizing the copper(I) oxidation state and preventing the formation of reactive oxygen species. biorxiv.orgnih.gov

Several classes of ligands have been developed to improve CuAAC in biological settings. Tris(triazolylmethyl)amine-based ligands, such as TBTA and its water-soluble analogs like THPTA, BTTAA, and BTTPS, are widely used. nih.govmdpi.combeilstein-journals.org These ligands have been shown to significantly accelerate the reaction rate and reduce copper-induced cytotoxicity. nih.govmdpi.com Phosphorus-based ligands, like phosphoramidites and triphenylphosphine, have also been explored for their ability to accelerate CuAAC under aqueous conditions. mdpi.combeilstein-journals.org

Table 1: Comparison of Common Ligands for CuAAC

| Ligand | Key Features | Advantages in Biological Systems |

| TBTA | Poor water solubility. mdpi.com | Enhances reaction efficiency and stabilizes the catalyst. mdpi.com |

| THPTA | Water-soluble analog of TBTA. beilstein-journals.org | Improved solubility for aqueous applications. beilstein-journals.org |

| BTTAA | Water-soluble, accelerates CuAAC. nih.gov | Reduces copper-associated toxicity. nih.gov |

| BTTPS | Water-soluble, sulfate (B86663) groups may limit cellular entry. nih.gov | Low toxicity. nih.gov |

| MonoPhos | Phosphoramidite ligand. beilstein-journals.org | Accelerates CuAAC in aqueous media. beilstein-journals.org |

Photocleavage Mechanism of the Ortho-Nitrobenzyl (PC) Linker

A key feature of this compound is its photocleavable linker, based on an ortho-nitrobenzyl (ONB) group. axispharm.combiomers.net This linker allows for the controlled release of conjugated biomolecules upon exposure to light of a specific wavelength. axispharm.combiomers.net

The photocleavage mechanism is initiated by the absorption of UV light, typically in the range of 300-365 nm. mdpi.comresearchgate.net This excites the o-nitrobenzyl group, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group. mdpi.com This forms an aci-nitro intermediate, which then undergoes a rearrangement to a benzoisoxazoline derivative. mdpi.com Subsequent cleavage of this intermediate releases the desired biomolecule and generates an o-nitrosobenzaldehyde byproduct. mdpi.com

Wavelength-Specific Activation and Controlled Release Dynamics

The activation of the photocleavable linker is wavelength-dependent, offering a high degree of temporal and spatial control over the release of the conjugated molecule. axispharm.compnas.org The ONB linker is typically cleaved using UV light around 365 nm. researchgate.netnih.govupenn.edu The rate and extent of cleavage can be precisely controlled by modulating the intensity and duration of the light exposure. biomers.netmdpi.com This allows for a "stepped" or on-demand release profile. mdpi.com

Efforts have been made to shift the activation wavelength to longer, less damaging wavelengths through chemical modifications of the ONB chromophore or by using two-photon absorption techniques. mdpi.comnih.gov

Table 2: Wavelength-Specific Activation of Photocleavable Linkers

| Linker Type | Typical Activation Wavelength (Single Photon) | Notes |

| ortho-Nitrobenzyl (ONB) | 300-365 nm mdpi.comresearchgate.net | Widely used, can be activated by two-photon absorption at longer wavelengths (e.g., 710-750 nm). nih.gov |

| Coumarin-based | 365 nm to 400-475 nm nih.gov | Offers an alternative with different photophysical properties. |

| para-Methoxyphenacyl (PMP) | < 320 nm mdpi.com | Requires shorter wavelength UV light. |

Impact of Photolysis on Released Biomolecules

A critical consideration in the use of photocleavable linkers is the potential impact of the photolysis process on the released biomolecule. The byproducts of the ONB cleavage, such as o-nitrosobenzaldehyde, can be reactive and potentially cytotoxic. researchgate.net Furthermore, the UV irradiation itself can cause damage to biological molecules. nih.govazom.com Therefore, minimizing light exposure and using the longest possible wavelength for cleavage are important considerations to maintain the integrity and function of the released biomolecule. nih.govupenn.edu

Considerations for Copper-Free Click Chemistry (SPAAC) with Analogous Reagents

To circumvent the potential toxicity associated with copper catalysts in living systems, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful alternative. nih.govmagtech.com.cn SPAAC utilizes strained cyclooctyne (B158145) derivatives that react readily with azides without the need for a metal catalyst. nih.gov

While this compound itself is designed for CuAAC, analogous reagents for SPAAC would replace the terminal alkyne with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.commedchemexpress.com These reagents offer the advantage of being truly bioorthogonal, reacting selectively with azides under physiological conditions without the need for potentially toxic additives. The kinetics of SPAAC reactions are generally slower than CuAAC, but the development of more reactive cyclooctynes has narrowed this gap. acs.org

Advanced Applications in Research Methodologies

Bioconjugation Strategies for Macromolecular Labeling and Derivatization

PC Biotin-PEG3-Alkyne is instrumental in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, nucleic acids, and lipids. The presence of the terminal alkyne group facilitates its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific reaction for attaching the biotin (B1667282) tag to azide-modified molecules. medchemexpress.comprecisepeg.com

The ability to label proteins and peptides at specific sites is crucial for studying their function and interactions. This compound, in conjunction with techniques that introduce azide (B81097) groups into specific locations within a protein or peptide, enables such site-specific biotinylation. This is a significant advantage over traditional biotinylation methods that often target common functional groups like primary amines, leading to random and potentially disruptive labeling. The "click" reaction between an azide-modified protein and this compound ensures that the biotin tag is attached only at the desired location. precisepeg.com This precision is vital for applications like antibody-drug conjugate (ADC) development, where controlled conjugation is essential. medchemexpress.comaobious.com

The applications of this compound extend to the functionalization of other key biomolecules, including nucleic acids and lipids. By incorporating azide-modified precursors during the synthesis of nucleic acids, researchers can subsequently use click chemistry to attach this compound. This allows for the biotinylation of specific DNA or RNA sequences for use in pull-down assays or for immobilization on streptavidin-coated surfaces. Similarly, lipids can be metabolically labeled with azide-containing analogues and subsequently "clicked" with this compound to study lipid trafficking and interactions. nih.gov The hydrophilic PEG spacer of the reagent helps to maintain the solubility of the labeled lipids in aqueous environments. cd-bioparticles.net

In the field of biomaterials research, this compound is used to functionalize surfaces and scaffolds. For instance, cellulose (B213188) nanofibers can be modified to present alkyne groups and then "clicked" with an azide-biotin conjugate to create a biotinylated surface. mdpi.com This process allows for the specific and bio-orthogonal attachment of biomolecules onto the nanofiber surfaces, which can be used for applications such as selective capture in diagnostic devices or as scaffolds for tissue engineering. mdpi.comescholarship.org The ability to create such functionalized biomaterials opens up new possibilities for developing advanced diagnostic and therapeutic tools.

Functionalization of Nucleic Acids and Lipids

Proteomics and Target Identification Studies

This compound plays a critical role in proteomics, particularly in the identification and characterization of protein targets of small molecules or drugs. biorxiv.org This is often achieved through affinity-based approaches where the biotin tag serves as a handle for enrichment and isolation.

A key application of this compound is in the affinity purification of proteins that have been biotinylated through various strategies. biorxiv.orgpnas.org Once a protein of interest is tagged with this reagent, it can be selectively captured from a complex biological mixture, such as a cell lysate.

The exceptionally strong and specific interaction between biotin and streptavidin is the cornerstone of many affinity purification techniques. In a typical pull-down assay, a biotinylated protein, tagged using this compound, is incubated with streptavidin-coated beads. thermofisher.com The high affinity of the biotin-streptavidin bond ensures that the tagged protein and any interacting partners are efficiently captured on the beads, while non-specific proteins are washed away. The photocleavable nature of this compound is particularly advantageous here, as the captured proteins can be released from the streptavidin beads by exposure to near-UV light, allowing for their subsequent analysis by methods such as mass spectrometry to identify the protein of interest and its binding partners. broadpharm.com This approach is invaluable for elucidating protein-protein interactions and for identifying the cellular targets of drugs. biorxiv.orgpnas.org

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| Polyethylene (B3416737) glycol (PEG) |

| Copper(I) |

| Azide |

| Biotin |

| Streptavidin |

| Cellulose |

| Alkyne |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C35H52N6O12S | broadpharm.comprecisepeg.com |

| Molecular Weight | 780.9 g/mol | broadpharm.com |

| CAS Number | 1869922-24-6 | broadpharm.comprecisepeg.com |

| Purity | >95% | broadpharm.com |

| Storage Condition | -20°C | broadpharm.com |

| Reactive Group | Alkyne | medchemexpress.com |

| Cleavability | Photocleavable (near-UV light, e.g., 365 nm) | broadpharm.com |

Affinity Purification and Enrichment of Biotinylated Proteins

Light-Induced Elution for Mild and Reagent-Free Release

A significant advantage of incorporating a photocleavable linker into biotin-based probes is the ability to release captured biomolecules under gentle, reagent-free conditions. biosyn.com The traditional interaction between biotin and streptavidin is remarkably strong, often requiring harsh denaturing agents for dissociation, which can compromise the integrity and function of the released molecules. oup.com this compound circumvents this issue by featuring a photolabile 2-nitrobenzyl group that can be cleaved upon exposure to near-UV light (around 340-365 nm). broadpharm.comnih.gov

This light-induced cleavage allows for the controlled release of captured proteins or other biomolecules from streptavidin-coated supports. oup.com Researchers can immobilize target molecules that have been tagged with this compound onto a streptavidin matrix, perform washing steps to remove non-specific binders, and then elute the purified targets simply by illuminating the sample with UV light. oup.comigem.org This method is particularly valuable for preserving the native conformation and activity of proteins, making it ideal for downstream functional assays and structural analyses. igem.org The process avoids the use of chemicals that could denature the protein or interfere with subsequent experiments. nih.govigem.org

| Feature | Description | Benefit |

| Cleavage Method | UV Light (340-365 nm) | Avoids harsh chemical reagents |

| Elution Condition | Mild and neutral | Preserves protein structure and function |

| Control | Spatiotemporal control of release | Precise experimental manipulation |

Activity-Based Protein Profiling (ABPP) and Proteome-Wide Mapping

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to assess the functional state of enzymes within complex biological mixtures. nih.gov ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. nih.gov The alkyne handle on this compound makes it highly suitable for a two-step "click chemistry" approach in ABPP. mdpi.com

In this workflow, a reactive probe containing an alkyne group is first introduced to a proteome (e.g., cell lysate or even live cells) to label active enzymes. Subsequently, an azide-modified biotin tag, such as PC Biotin-PEG3-Azide's counterpart, is "clicked" onto the alkyne-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.com The photocleavable biotin allows for the subsequent enrichment of these tagged enzymes on streptavidin beads and their gentle release for identification and quantification by mass spectrometry. nih.gov This strategy facilitates the mapping of active enzyme profiles across the entire proteome, providing insights into cellular signaling pathways and disease states. cd-bioparticles.netaxispharm.com Competitive ABPP, where the probe competes with a potential inhibitor, can also be employed to screen for drug candidates and assess their selectivity across multiple enzymes simultaneously. mdpi.com

Dynamic Studies of Protein Trafficking and Interactions

Understanding the dynamic nature of protein localization and their interaction networks is fundamental to cell biology. This compound provides a versatile tool for these investigations. axispharm.com The ability to attach this tag to a protein of interest allows for its capture and analysis at specific time points or cellular locations.

The photocleavable nature of the linker adds a layer of temporal control. biosyn.com For instance, a protein can be "caged" or tethered in an inactive or immobilized state. google.com Upon light activation, the protein is released, allowing researchers to track its subsequent movement (trafficking) or its interactions with other proteins in real-time. This is particularly useful for studying processes that occur on a rapid timescale within living cells. The combination of the biotin tag for purification and the alkyne group for fluorescent labeling enables multi-faceted experimental designs to dissect complex protein dynamics. axispharm.com

Elucidation of Molecular Targets and Binding Sites

Identifying the specific molecular targets of drugs or bioactive small molecules is a critical step in drug discovery and chemical biology. axispharm.com this compound can be integrated into chemical probes designed for target identification. cd-bioparticles.net By attaching this tag to a drug candidate or a known inhibitor, researchers can use the molecule to "fish" for its binding partners in a cellular lysate. mdpi.com

After the probe binds to its target protein(s), the complex can be captured on streptavidin beads. The photocleavable linker then allows for the release of the target protein for identification by mass spectrometry. oup.com Furthermore, this approach can be refined to map the precise binding site of the probe on the target protein. By analyzing the peptide fragments after proteolytic digestion, it is possible to identify the specific amino acid residues that were covalently modified by the probe, providing valuable structural information for drug optimization. nih.gov

Development of Molecular Probes for Cellular and Subcellular Research

The modular design of this compound makes it an excellent building block for the creation of sophisticated molecular probes for cellular imaging and analysis. cd-bioparticles.net

Fluorescent Probe Design and Application in Imaging

The terminal alkyne group on this compound serves as a versatile handle for the attachment of fluorescent dyes via click chemistry. precisepeg.com Researchers can synthesize or purchase azide-modified fluorophores and easily conjugate them to the alkyne-containing probe. This allows for the creation of custom fluorescent probes with specific targeting moieties.

For example, a probe can be designed to bind to a particular cellular structure or protein. After binding, the probe can be visualized using fluorescence microscopy. The biotin component can be used for parallel affinity purification experiments, while the photocleavable linker offers the option to release the probe or its target upon light stimulation, providing an additional level of experimental control. igem.org This dual functionality is highly advantageous for correlating imaging data with biochemical analyses.

Live Cell Labeling and Tracking Methodologies

The ability to label and track molecules within living cells is essential for understanding dynamic biological processes. this compound is well-suited for live-cell applications due to the biocompatibility of click chemistry and the mild conditions required for photocleavage. broadpharm.com

Probes incorporating this compound can be introduced into living cells to label specific targets, such as cell surface proteins. The PEG spacer enhances the water solubility and biocompatibility of the probe. axispharm.com Once labeled, the biotin tag can be used to interact with extracellular streptavidin conjugates, potentially for cell sorting or immobilization. The alkyne group can be clicked with a fluorescent dye for real-time tracking of the labeled molecule's movement and fate within the cellular environment. researchgate.net The light-induced release mechanism further enables the study of dynamic events, such as receptor internalization or protein turnover, with high temporal precision. google.com

Biosensor Development Leveraging Controlled Release

This compound integrates a photocleavable (PC) linker, a polyethylene glycol (PEG) spacer, and an alkyne group, making it a valuable tool in the development of sophisticated biosensors. The photocleavable linker allows for the controlled release of captured biomolecules from a sensor surface upon exposure to light, typically near-UV radiation (e.g., 365 nm). broadpharm.commdpi.comsigmaaldrich.com This feature is particularly advantageous for creating self-referencing and multiplexed biosensor platforms. mdpi.com

In one application, a photofunctional hydrogel was created by attaching a biotinylated photocleavable linker to a chitosan (B1678972) waveguide. mdpi.com Streptavidin was then bound to the biotin. By selectively exposing the surface to light through a photomask, the linker was cleaved, removing the streptavidin from specific areas. mdpi.com This process created alternating regions with and without the protein, which served as sensor and reference regions, respectively, allowing for differential measurements that reduce environmental and non-specific effects. mdpi.com The ability to release captured biomolecules with light provides a convenient, reagent-free method for sample recovery and analysis, which is useful in applications like DNA analysis by mass spectrometry. researchgate.netnih.gov

Contributions to Antibody-Drug Conjugate (ADC) Research

Role as a Cleavable Linker in ADC Synthesis

The defining feature of this compound in this context is its photocleavable nature. cd-bioparticles.net This allows for the light-triggered release of the cytotoxic payload from the antibody. nih.govaxispharm.com The alkyne group facilitates its attachment to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". medchemexpress.comchemondis.comnih.gov This provides a reliable and efficient method for conjugating the linker to the other components of the ADC. medchemexpress.comchemondis.comprecisepeg.com The biotin moiety can be used for purification or as an auxiliary targeting agent in multi-step ADC strategies.

Design Considerations for Linker Stability and Release

The design of the linker is paramount for the success of an ADC. axispharm.comaxispharm.com An ideal linker must be stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity. nih.govresearchgate.net However, it must also be efficiently cleaved to release the drug once the ADC has reached the target tumor cells.

Photocleavable linkers, such as the one in this compound, offer a high degree of spatiotemporal control over drug release. nih.govresearchgate.net The release is triggered by an external stimulus—light—which can be directed specifically at the tumor site. axispharm.com This approach has been shown to reduce off-target toxicity and improve the therapeutic window. nih.govresearchgate.net Research has demonstrated that ADCs with photocleavable linkers can exhibit good stability under normal conditions and rapid payload release upon irradiation. axispharm.comresearchgate.net For instance, an ADC incorporating a UV-controlled ortho-nitrobenzyl linker showed minimal drug release in the dark over several days but achieved rapid and maximal release within minutes of UV exposure. axispharm.com

Applications in Proteolysis Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins. nih.govrsc.orgmedchemexpress.comsci-hub.se They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. medchemexpress.commedchemexpress.comnih.gov

Integration into PROTAC Linker Design

This compound and similar structures are utilized in the synthesis of PROTACs. medchemexpress.commedchemexpress.comtargetmol.com The PEG portion of the linker enhances water solubility, a crucial property for these complex molecules. broadpharm.com The alkyne group allows for modular construction using click chemistry, enabling the flexible attachment of different target-binding ligands and E3 ligase ligands. precisepeg.comiris-biotech.de This modularity is essential for creating libraries of PROTACs to screen for optimal degradation of a specific target protein. precisepeg.com

The biotin component can serve as a versatile handle for purification or analytical applications. targetmol.com While the primary function of the linker is to connect the two active ends of the PROTAC, its length and composition are critical for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase. sci-hub.senih.gov

Strategies for Controlled Target Degradation

The photocleavable nature of linkers like this compound introduces a powerful method for controlling the activity of PROTACs. nih.govmdpi.com By incorporating a light-sensitive moiety, the PROTAC can be "caged" or rendered inactive until it is exposed to a specific wavelength of light. rsc.orgmdpi.comresearchgate.net This light activation provides precise temporal and spatial control over protein degradation, which is a significant advantage for both research and potential therapeutic applications. nih.govmdpi.comresearchgate.net

Integration with Advanced Analytical and Imaging Platforms

Mass Spectrometry-Based Proteomics for Characterization of Labeled Biomolecules

The integration of PC Biotin-PEG3-Alkyne into mass spectrometry (MS)-based proteomic workflows has become a powerful strategy for the identification and quantification of a wide array of protein modifications and interactions. broadpharm.comnih.gov This approach typically involves the metabolic or chemical labeling of a target protein population with an azide-containing molecule, followed by the covalent attachment of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. medchemexpress.comnih.gov The biotin (B1667282) moiety serves as a high-affinity handle for the enrichment of these labeled proteins from complex cellular lysates using streptavidin-coated beads. nih.govacs.org

A key feature of this compound is its photocleavable (PC) linker. broadpharm.comaxispharm.com After enrichment, the captured biomolecules can be released from the streptavidin beads by exposure to near-UV light (e.g., 365 nm), which cleaves the linker. broadpharm.comaxispharm.com This reagent-free elution is gentle and highly efficient, preserving the integrity of the released proteins and peptides for subsequent analysis by mass spectrometry. axispharm.com This is a significant advantage over other cleavable linkers that may require harsh chemical conditions for elution.

This entire workflow, often referred to as chemical proteomics or activity-based protein profiling (ABPP), allows for the selective enrichment and identification of specific protein subsets, such as newly synthesized proteins, post-translationally modified proteins (e.g., glycosylated or lipidated proteins), or the protein targets of a specific drug molecule. researchgate.netnih.gov For example, researchers have successfully used similar biotin-alkyne reagents to identify dozens of myristoylated proteins and to profile palmitoylation on G-protein coupled receptors (GPCRs). researchgate.net

The combination of bioorthogonal labeling with this compound and advanced mass spectrometry enables deep coverage of the proteome and the precise identification of modification sites. rsc.org Studies comparing different enrichment strategies have highlighted the benefits of cleavable linkers for increasing the number and confidence of identified peptides and proteins. nih.gov

| Study Focus | Probe/Method | Key Findings | Reference |

|---|---|---|---|

| Enrichment of Newly Synthesized Proteins (NSP) | Acid Cleavable Biotin-Alkyne (DADPS) vs. Uncleavable Biotin-Alkyne | The cleavable linker (DADPS) identified and quantified more than double the number of peptides compared to the uncleavable version, improving the sensitivity of NSP detection. | nih.gov |

| Profiling Lysine-Selective Protein Modification | Lysine-reactive probe (KP2) with PC-biotin-N3 for enrichment | LC-MS/MS analysis of photo-released peptides showed that the majority of labeled sites were lysine (B10760008) residues (67.9%), with some labeling of tyrosine and serine. | rsc.org |

| Analysis of Secreted Proteins | Biotin-PEG3-Azide vs. Biotin-PEG4-Alkyne for enriching metabolically labeled secretomes | Both methods effectively enriched secreted proteins from serum-containing media, with specific numbers of identified protein groups and unique peptides reported for each method. | researchgate.net |

| High-Throughput PTM Enrichment | SP2E (Single-Pot, Solid-Phase-Enhanced) workflow with biotin-azide | Developed a high-throughput workflow in a 96-well format for the enrichment of post-translationally modified proteins, significantly reducing sample preparation time. | acs.org |

Fluorescence Microscopy and Confocal Imaging Techniques

This compound is a valuable tool for the visualization of azide-labeled biomolecules within cells and tissues using fluorescence microscopy. The fundamental principle involves a two-step labeling process. First, the alkyne group of this compound is "clicked" onto an azide-modified target molecule. scientificlabs.co.uk Subsequently, the biotin tag is detected with a streptavidin molecule that has been conjugated to a bright and photostable fluorophore, such as an Alexa Fluor or Cy dye. lumiprobe.comthermofisher.com The high affinity and specificity of the biotin-streptavidin interaction ensure robust and precise localization of the target. lumiprobe.com

This indirect detection method offers significant signal amplification because each streptavidin protein can bind up to four biotin molecules, and multiple fluorophores can be attached to a single streptavidin molecule. thermofisher.com This makes it possible to visualize low-abundance biomolecules that might be difficult to detect with direct fluorescence labeling.

Confocal microscopy, which provides optical sectioning and reduces out-of-focus light, is often employed to obtain high-resolution, three-dimensional images of the labeled structures within cells. acs.orgmdpi.comresearchgate.net This technique has been successfully used to image the distribution of various biotinylated biomolecules, including cell-surface glycoproteins and lipids. nih.govscientificlabs.co.uk For instance, researchers have used azide-PEG3-biotin conjugates to detect alkyne-cholesterol analogs in cells via fluorescence microscopy, and to visualize biotinylated cell-surface proteins to study their clustering and internalization. scientificlabs.co.ukresearchgate.net The compatibility of the click chemistry reaction and subsequent streptavidin staining with cell fixation and permeabilization protocols makes this a versatile method for cellular imaging. nih.gov

| Application | Probe System | Imaging Technique | Key Observation | Reference |

|---|---|---|---|---|

| Detection of Alkyne-Cholesterol Analog | Azide-PEG3-biotin followed by fluorescent streptavidin-conjugate | Fluorescence Microscopy | Successfully detected the cellular distribution of the alkyne-labeled cholesterol analog. | scientificlabs.co.uk |

| Imaging of Biotinylated Cell-Surface Proteins | Sulfo-NHS-LC-biotin followed by fluorescently labeled streptavidin | Confocal Microscopy | Visualized the clustering and internalization of cell-surface proteins induced by multivalent streptavidin. | researchgate.net |

| Validation of Cell-Surface Labeling | Sulfo-DBCO-biotin followed by fluorescent streptavidin | Confocal Microscopy | Confirmed the selective labeling of cell-surface glycoproteins, with no significant labeling of intracellular proteins. | nih.gov |

| Imaging of Immobilized Biotin on Nanofibers | Azide-PEG3-biotin clicked to alkyne-cellulose, followed by Streptavidin-FITC | Confocal Microscopy | Demonstrated the selective binding of fluorescently tagged streptavidin to biotinylated nanofiber surfaces. | mdpi.com |

Future Research Directions and Theoretical Perspectives

Development of Next-Generation Photocleavable Alkyne Probes

The advancement of probes like PC Biotin-PEG3-Alkyne hinges on the innovative redesign of their core components. Future development will focus on creating probes with enhanced efficiency, greater biocompatibility, and more sophisticated control mechanisms.

Key areas for development include:

Advanced Photocleavable Linkers: The standard ortho-nitrobenzyl (ONB) group, a common photocleavable linker, is typically cleaved by UV light, which can be damaging to living cells. nih.govacs.org A significant research direction is the design of linkers that are sensitive to longer, less phototoxic wavelengths of light, such as visible or near-infrared (NIR) light. mdpi.comacs.org This can be achieved by modifying the chromophore with electron-donating groups to red-shift its absorption spectrum or by employing two-photon excitation techniques. acs.org Furthermore, developing linkers with faster cleavage kinetics and higher quantum yields will enable more precise temporal control over release. mdpi.com

Optimized Linker Composition: The PEG3 linker in the current molecule provides a balance of hydrophilicity and length. However, future probes could feature a variety of linkers tailored for specific applications. Longer PEG chains might improve aqueous solubility and reduce steric hindrance, while shorter or more rigid linkers could provide more defined spatial control.

Enhanced Bioorthogonal Handles: While the terminal alkyne is versatile for click chemistry, next-generation probes may incorporate alternative or strained alkynes (e.g., cyclooctynes) to enable copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). eurjchem.com This would circumvent the cellular toxicity associated with copper catalysts used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). eurjchem.com The development of new photoaffinity tags with compact, trifunctional features is also an active area of research. nih.gov

Table 1: Comparison of Current vs. Next-Generation Probe Characteristics

| Feature | Current Generation (e.g., this compound) | Theoretical Next-Generation Probes |

|---|---|---|

| Photocleavage Wavelength | UV (~365 nm) acs.org | Visible or Near-Infrared (NIR) Light (>400 nm) mdpi.comacs.org |

| Bioorthogonal Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-electron-demand Diels-Alder reactions eurjchem.comoup.com |

| Release Control | "On/Off" via light exposure | Tunable release kinetics, reversible binding mechanisms mdpi.com |

| Biocompatibility | Limited by UV phototoxicity and potential copper catalysis | Improved due to use of lower-energy light and catalyst-free reactions acs.orgeurjchem.com |

Expanding the Scope of Bioorthogonal Reactions in Complex Biological Systems

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The alkyne group on this compound is designed for such reactions. While powerful, the application of these reactions in increasingly complex environments, such as whole organisms, presents significant challenges and opportunities.

Future research will focus on:

Improving Reaction Kinetics and Selectivity: A major goal is to develop bioorthogonal reactions with faster kinetics. oup.com The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, for instance, boasts reaction rates orders of magnitude faster than many click chemistry reactions, enabling more efficient labeling at lower concentrations. oup.com

Mutual Orthogonality: As research moves toward multi-target analysis, there is a critical need for multiple bioorthogonal reactions that can be performed simultaneously in the same biological system without cross-reacting. nih.gov Developing a toolkit of mutually orthogonal reactions will allow researchers to label, track, and isolate different molecular species concurrently.

In Vivo Applications: Expanding bioorthogonal chemistry from cell cultures to living animals is a major frontier. oup.com This requires reagents that are stable, non-toxic, and highly efficient in the complex environment of a whole organism. Overcoming these hurdles will permit the study of biological processes at the whole-animal level with significant implications for diagnostics and therapy. oup.com

Mechanistic Understanding of Controlled Release in Diverse Chemical Environments

The controlled release of biotin (B1667282) from the this compound probe is initiated by light, but the efficiency and kinetics of this process can be influenced by the surrounding chemical environment. A deeper mechanistic understanding is crucial for predictable and reliable applications.

Photocleavage Mechanism: For probes utilizing an o-nitrobenzyl (ONB) linker, photo-excitation triggers a phototautomerization to an aci-nitro intermediate, which then undergoes rearrangement and decomposition to release the caged molecule. nih.govacs.org Future studies will use advanced spectroscopic techniques, like femtosecond transient absorption, to further probe the excited-state intermediates and refine this model. acs.org

Environmental Influences: The local chemical environment can significantly impact the photocleavage reaction. Factors such as pH, solvent polarity, and the presence of endogenous nucleophiles can alter the quantum yield and rate of release. nih.gov For example, the photocleavage of some ONB linkers can be pH-dependent. nih.gov Systematically characterizing how these variables affect the cleavage of specific linkers within different subcellular compartments (e.g., cytoplasm, nucleus, mitochondria) is a critical area for future investigation.

Alternative Release Mechanisms: Research is also exploring alternative triggers for release beyond light. This includes enzyme-cleavable linkers or linkers sensitive to changes in redox potential, which could provide additional layers of control when combined with photocleavage in a multi-trigger system.

Synergistic Applications in Multi-Omics and Systems Biology Research

The true power of a trifunctional probe like this compound is realized in its application to complex biological questions, particularly in the fields of multi-omics and systems biology. These fields aim to understand the intricate networks of interactions between different types of biomolecules (DNA, RNA, proteins, metabolites).

Photocleavable probes are integral to advanced spatial multi-omics platforms like NanoString's GeoMx® Digital Spatial Profiler (DSP). mdpi.comnanostring.com In this technology, antibodies or RNA probes are linked to indexing oligonucleotides via a photocleavable linker. nanostring.com By illuminating a specific region of interest on a tissue slide with UV light, these oligonucleotide tags are released and quantified, generating a spatially resolved map of protein or RNA abundance. mdpi.comsubstack.com

Future applications will build on this synergy:

Spatially Resolved Proteomics and Transcriptomics: Probes like this compound can be adapted for such workflows. For instance, a protein of interest could be labeled with an azide-modified antibody, followed by clicking the alkyne probe. Subsequent light-based release of the biotin tag in a specific region would allow for the capture and identification of interacting proteins via mass spectrometry, providing a snapshot of a protein's interactome within a specific tissue microenvironment.

Integrating Genomic and Proteomic Data: By combining spatial transcriptomics with in situ proteomics using photocleavable probes, researchers can directly link gene expression levels with protein abundance and localization in the same cells or tissue regions. mdpi.com This integration is crucial for understanding how genetic information translates into functional cellular machinery and how this process is dysregulated in disease. nanostring.com

Systems Biology Modeling: The high-resolution, multi-modal data generated by these techniques will provide critical inputs for computational models of biological systems. By understanding where and when proteins and RNAs are expressed and interact, researchers can build more accurate and predictive models of cellular signaling pathways, regulatory networks, and disease progression. mdpi.com

Table 2: Role of this compound Components in a Hypothetical Multi-Omics Workflow

| Component | Function | Role in Workflow |

|---|---|---|

| Alkyne | Bioorthogonal Handle | Covalently attaches the probe to an azide-modified biomolecule of interest (e.g., protein, RNA) via click chemistry. eurjchem.com |

| PC (Photocleavable) Linker | Controlled Release | Allows for the release of the biotin tag from the target biomolecule upon light irradiation with high spatiotemporal control. nih.govnanostring.com |

| PEG3 Linker | Spacer/Solubilizer | Provides spatial separation between the functional ends and improves solubility in aqueous biological environments. |

| Biotin | Affinity Handle | Enables the specific and high-affinity capture of the released tag (or the entire probe-target complex) using streptavidin-coated beads for enrichment and downstream analysis (e.g., mass spectrometry, sequencing). |

Computational Modeling and Rational Design of Advanced Bioconjugation Tools

The development of next-generation probes will be significantly accelerated by the integration of computational modeling and rational design. numberanalytics.com Instead of relying solely on trial-and-error synthesis and screening, researchers can use computational tools to predict the properties of novel molecules before they are created.

Key computational approaches include:

Predicting Molecular Properties: Molecular dynamics (MD) simulations can be used to study the conformational dynamics of probes, predicting the flexibility of the PEG linker and the accessibility of the alkyne and biotin moieties. researchgate.net This can help in designing linkers that minimize steric hindrance and optimize binding.

Modeling Reaction Mechanisms: Quantum mechanics/molecular mechanics (QM/MM) methods can model the electronic and structural changes that occur during the photocleavage and bioorthogonal reactions. acs.org These simulations can provide insights into reaction barriers and transition states, guiding the design of more efficient photocleavable linkers and reactive groups.

Structure-Based Design: For probes that target specific proteins, computational docking and structure-based design can be used to engineer the recognition element of the probe for higher affinity and selectivity. nih.gov

Machine Learning and AI: As more data on the properties and performance of different probes become available, machine learning and AI algorithms can be trained to predict the characteristics of new, untested designs. numberanalytics.comnih.gov This data-driven approach can rapidly identify promising candidates and guide synthetic efforts, accelerating the design-build-test cycle for creating superior bioconjugation tools. nih.gov

By leveraging these computational strategies, the scientific community can move towards a more rational and efficient design of advanced probes, tailored with atomic-level precision for sophisticated applications in biology and medicine. numberanalytics.comresearchgate.net

Mentioned Compounds

常见问题

Q. What are the key structural features and functional groups of PC Biotin-PEG3-Alkyne that enable its use in bioconjugation?

this compound comprises four critical components:

- Phosphatidylcholine (PC): Enhances water solubility and biocompatibility, mimicking lipid membrane interactions .

- Biotin: Provides high-affinity binding to streptavidin/avidin for downstream detection or purification .

- PEG3 spacer: Reduces steric hindrance, improves solubility, and increases circulation time in biological systems .

- Alkyne: Enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for site-specific bioconjugation . Methodological Tip: Characterize purity via HPLC-MS and confirm alkyne reactivity using azide-functionalized control molecules in pilot CuAAC reactions .

Q. How does the PEG3 spacer influence the performance of this compound in cellular imaging?

The PEG3 chain:

- Minimizes nonspecific binding by separating biotin from the target molecule, improving signal-to-noise ratios in fluorescence imaging .

- Enhances water solubility, ensuring uniform distribution in aqueous buffers for consistent labeling .

- Reduces immunogenicity, critical for in vivo applications . Methodological Tip: Compare labeling efficiency with shorter (PEG1-2) or longer (PEG4-6) spacers to optimize for specific experimental conditions (e.g., steric constraints in membrane-bound targets) .

Q. What are the primary applications of this compound in click chemistry-based workflows?

- Protein/DNA labeling: Conjugate azide-modified biomolecules (e.g., antibodies, oligonucleotides) for pull-down assays or microscopy .

- Drug delivery: Functionalize nanoparticles or liposomes via CuAAC to attach targeting ligands .

- Live-cell imaging: Combine with azide-bearing fluorescent probes for real-time tracking of membrane dynamics . Methodological Tip: Use copper chelators (e.g., THPTA) to mitigate cytotoxicity in live-cell experiments while maintaining reaction efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized for CuAAC using this compound in heterogeneous biological samples?

Key variables to test:

- Copper concentration: Titrate CuSO₄ (0.1–1 mM) and sodium ascorbate (1–5 mM) to balance reaction speed and sample integrity .

- Solvent compatibility: Use DMSO (≤10%) or PEG-containing buffers to solubilize hydrophobic targets without precipitating the reagent .

- Temperature: Conduct reactions at 4°C for heat-sensitive samples (e.g., live cells) or 25–37°C for improved kinetics . Methodological Tip: Validate conjugation efficiency via streptavidin-HRP Western blot or fluorescence quenching assays .

Q. What strategies enable the integration of this compound with super-resolution microscopy techniques?

- Dual labeling: Pair with azide-functionalized fluorophores (e.g., Cy5) for multiplexed imaging .

- Photostability enhancement: Use PEG3 to reduce fluorophore aggregation, improving photon yield in STORM/PALM .

- Control experiments: Include alkyne-free samples to confirm specificity and quantify background signal .

Q. How can solubility challenges of this compound in complex biological matrices be addressed?

- Solvent systems: Pre-dissolve in DMSO or DMF, then dilute into PBS with 0.1% Tween-20 to prevent aggregation .

- PEG length optimization: For highly hydrophobic targets, substitute PEG3 with longer PEG spacers (e.g., PEG4-6) .

- Sonication: Apply brief ultrasonic pulses to disrupt micelle formation in lipid-rich environments .

Q. What quality control measures ensure batch-to-batch reproducibility in this compound synthesis?

- Purity analysis: Require HPLC-MS data (≥95% purity) and ¹H NMR to confirm structural integrity .

- Functional validation: Perform small-scale CuAAC reactions with a standard azide (e.g., benzyl azide) to verify alkyne reactivity .

- Storage protocols: Aliquot and store at -20°C under argon to prevent oxidation of the alkyne group .

Q. How should researchers resolve contradictions in labeling efficiency data across studies using this compound?

Potential factors causing variability:

- Batch differences: Cross-validate results with independently synthesized batches .

- Reaction pH: Ensure consistency (pH 7–8.5), as acidic conditions degrade PEG spacers .

- Target accessibility: Pre-treat cells with membrane-permeabilizing agents (e.g., 0.1% Triton X-100) for intracellular targets . Methodological Tip: Report detailed reaction conditions (solvent, temperature, catalyst source) to facilitate cross-study comparisons .

Q. Can this compound be combined with proximity labeling techniques like APEX2 for spatially resolved proteomics?

- Yes: Fuse APEX2 with a biotin ligase, then use this compound to "click" enrichment tags onto proximal proteins .

- Workflow: After APEX2-mediated biotinylation, perform CuAAC with azide-functionalized cleavable linkers for streptavidin-free elution .

- Validation: Use SILAC or TMT labeling to distinguish proximity-labeled proteins from background .

Q. What are the stability limitations of this compound under varying storage and experimental conditions?

- Temperature: Degrades rapidly at >37°C; use ice-cooled buffers during live-cell experiments .

- Light sensitivity: Store in amber vials to prevent alkyne photooxidation .

- Acidic environments: Avoid pH <6, which hydrolyzes PEG3 and reduces solubility .

Methodological Tip: Monitor stability via LC-MS after prolonged storage or harsh experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。